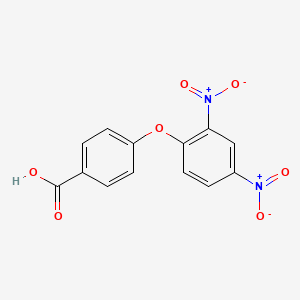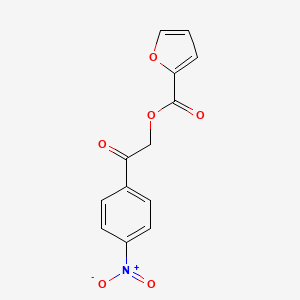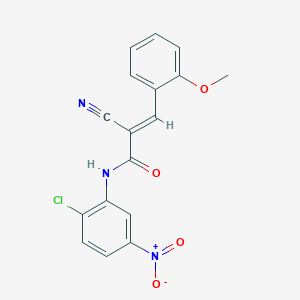![molecular formula C20H14N6O2S5 B10893288 1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)iminobenzene-4,1-diyl] bis(thiocyanate)](/img/structure/B10893288.png)
1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)iminobenzene-4,1-diyl] bis(thiocyanate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({2-[(5-{[2-OXO-2-(4-THIOCYANATOANILINO)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL THIOCYANATE is a complex organic compound that belongs to the class of thiadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(5-{[2-OXO-2-(4-THIOCYANATOANILINO)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL THIOCYANATE typically involves multiple steps. The reaction conditions often involve the use of solvents such as ethanol and the presence of catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
化学反応の分析
Types of Reactions
4-({2-[(5-{[2-OXO-2-(4-THIOCYANATOANILINO)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL THIOCYANATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or alkylating agents for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in various derivatives depending on the substituent introduced.
科学的研究の応用
4-({2-[(5-{[2-OXO-2-(4-THIOCYANATOANILINO)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL THIOCYANATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of 4-({2-[(5-{[2-OXO-2-(4-THIOCYANATOANILINO)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL THIOCYANATE involves its interaction with various molecular targets. These targets may include enzymes or receptors that are crucial for the survival and proliferation of microorganisms. The compound’s thiocyanate and thiadiazole groups are believed to play a key role in its biological activity by interfering with essential biochemical pathways .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole core structure and exhibit similar biological activities.
Thiocyanate Compounds: Compounds containing the thiocyanate group, known for their antimicrobial properties.
Uniqueness
4-({2-[(5-{[2-OXO-2-(4-THIOCYANATOANILINO)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL THIOCYANATE is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties
特性
分子式 |
C20H14N6O2S5 |
|---|---|
分子量 |
530.7 g/mol |
IUPAC名 |
[4-[[2-[[5-[2-oxo-2-(4-thiocyanatoanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]phenyl] thiocyanate |
InChI |
InChI=1S/C20H14N6O2S5/c21-11-31-15-5-1-13(2-6-15)23-17(27)9-29-19-25-26-20(33-19)30-10-18(28)24-14-3-7-16(8-4-14)32-12-22/h1-8H,9-10H2,(H,23,27)(H,24,28) |
InChIキー |
OPLAOSLDQLIKCZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)SC#N)SC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B10893206.png)
![2-oxo-2-phenylethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B10893214.png)
![1-{2-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(naphthalen-1-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10893215.png)

![4-chloro-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10893223.png)



![2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]-N-propylacetamide](/img/structure/B10893249.png)
![methyl 4-[(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazino)methyl]benzoate](/img/structure/B10893257.png)
![N'-[(E)-(2-chloro-4,5-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B10893265.png)
![2-[(4-chlorophenyl)carbonyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide](/img/structure/B10893269.png)


